tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate and (S)-1-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: The major product formed is the corresponding naphthyridine oxide.
Reduction: The major product is the reduced naphthyridine derivative.
Substitution: The major products are substituted naphthyridine derivatives.
Scientific Research Applications
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-(3-(1-aminoethyl)phenyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to its specific naphthyridine core structure and the presence of both tert-butyl and aminoethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-10(16)11-7-8-13-12(17-11)6-5-9-18(13)14(19)20-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3/t10-/m0/s1 |
InChI Key |
CXRZPBQOPRVJJP-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.